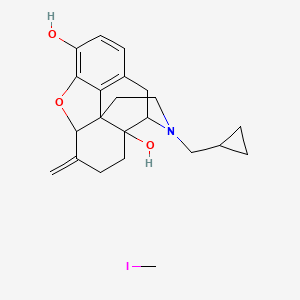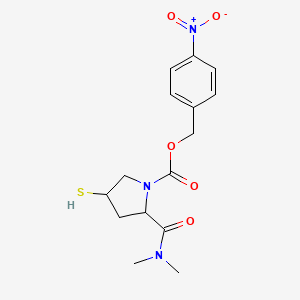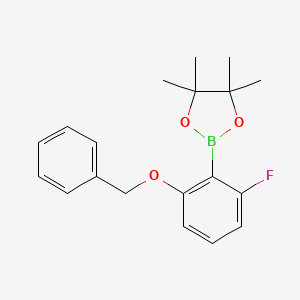
2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzyloxy group, a fluorophenyl group, and a dioxaborolane ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(benzyloxy)-6-fluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-throughput screening methods helps in identifying the best reaction conditions and catalysts for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The fluorophenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Biaryl compounds
Scientific Research Applications
2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl compound. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzyloxy-2-Phenylethyl)-1,2,3-Triazole: A compound with similar benzyloxy and phenyl groups but different functional groups and applications.
2-Benzyloxyphenol: A simpler compound with a benzyloxy group attached to a phenol ring.
Benzyl 2,2,2-trichloroacetimidate: Another compound with a benzyloxy group used in different synthetic applications.
Uniqueness
2-(2-(Benzyloxy)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a benzyloxy group, a fluorophenyl group, and a dioxaborolane ring. This unique structure allows it to participate in specific chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C19H22BFO3 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(2-fluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-15(21)11-8-12-16(17)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3 |
InChI Key |
GQVFVXAKTKFXBW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


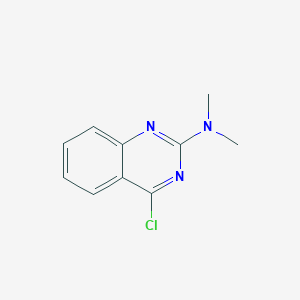
![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
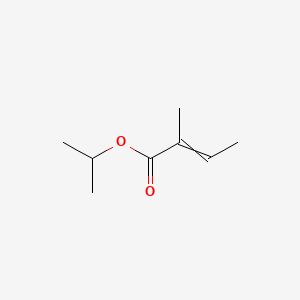
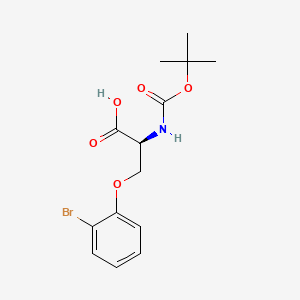
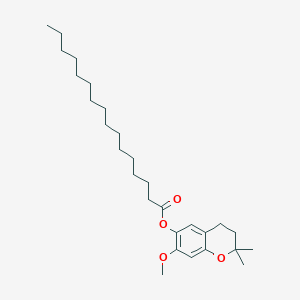
![2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid](/img/structure/B12511290.png)
![3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide](/img/structure/B12511303.png)
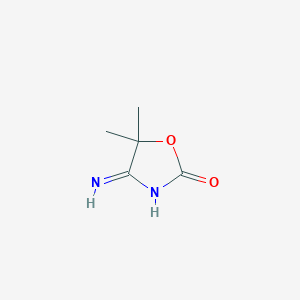
![3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511314.png)
![5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid](/img/structure/B12511316.png)
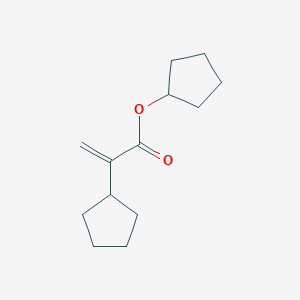
![8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one](/img/structure/B12511345.png)
